

GSK1059615 solubility in DMSO and culture media

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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

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Application Notes and Protocols for GSK1059615

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases and the mammalian target of rapamycin (mTOR).^[1] It exhibits strong inhibitory activity against all Class I PI3K isoforms (α , β , δ , and γ) and mTOR, key components of the PI3K/Akt/mTOR signaling pathway.^[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the development and progression of cancer, making **GSK1059615** a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed information on the solubility of **GSK1059615**, protocols for its preparation and use in cell-based assays, and a visual representation of the signaling pathway it targets.

Data Presentation Solubility of GSK1059615

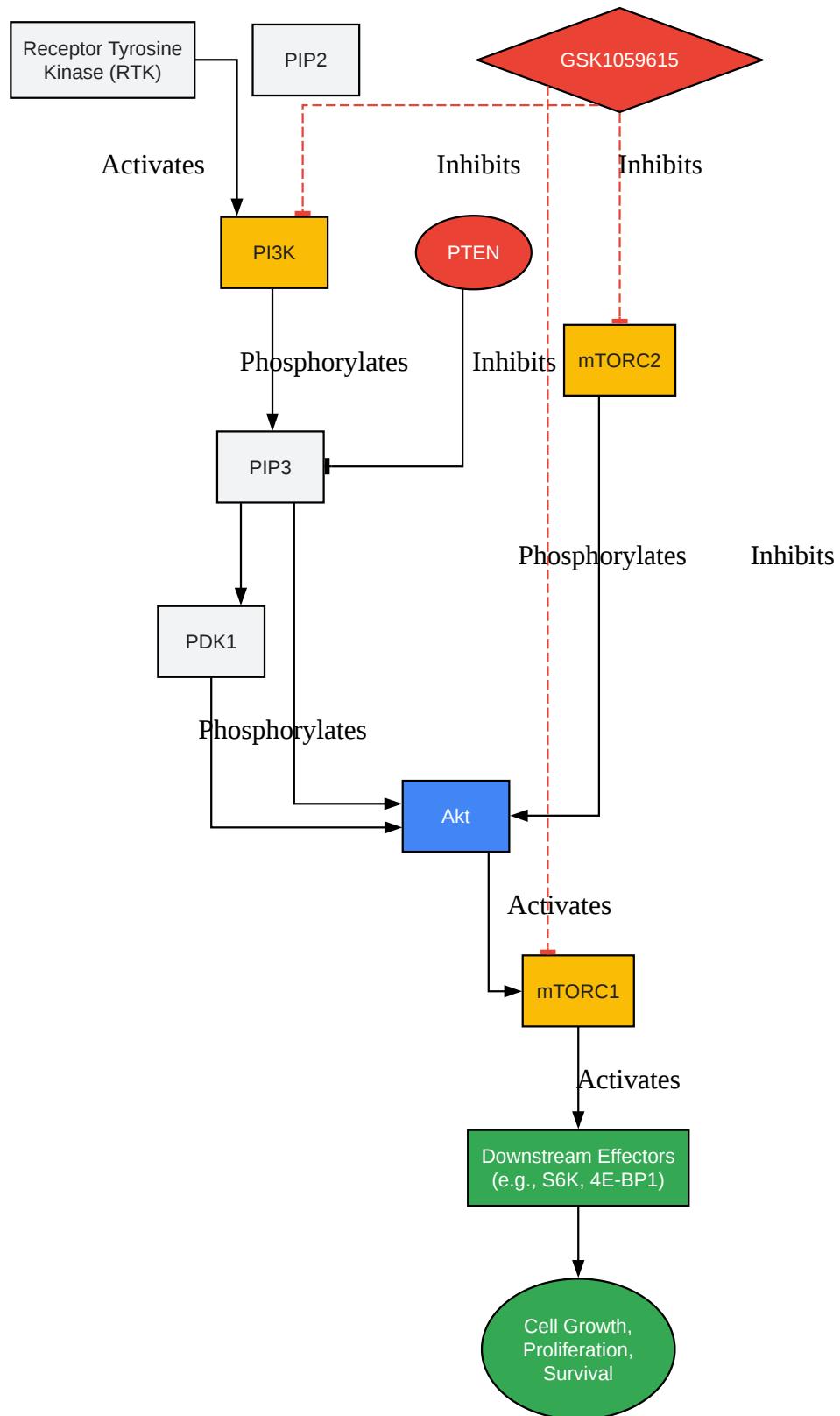
The solubility of **GSK1059615** is a critical factor for its effective use in in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.

Solvent	Solubility	Concentration (mM)	Notes
DMSO	≥8.3 mg/mL [2]	~24.9 mM	Gentle warming and use of fresh, anhydrous DMSO can enhance solubility. [1]
DMSO	3 mg/mL [3]	~9.0 mM	
DMSO	2 mg/mL [1]	~6.0 mM	
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL [3]	~1.5 mM	This indicates the limited aqueous solubility even with a co-solvent.
Water	Insoluble [1]	-	
Ethanol	Insoluble [1][4]	-	

Note: The molarity is calculated based on the molecular weight of **GSK1059615** (333.36 g/mol).

Signaling Pathway

GSK1059615 targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by **GSK1059615**.

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Caption: PI3K/Akt/mTOR signaling pathway and inhibition by **GSK1059615**.

Experimental Protocols

Protocol 1: Preparation of GSK1059615 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **GSK1059615** in DMSO.

Materials:

- **GSK1059615** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Procedure:

- Allow the **GSK1059615** powder and DMSO to reach room temperature before opening to prevent moisture absorption.
- Weigh the desired amount of **GSK1059615** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.33 mg of **GSK1059615** in 1 mL of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays. Due to the low aqueous solubility of **GSK1059615**, it is crucial to perform

serial dilutions and ensure the final DMSO concentration in the cell culture is as low as possible (ideally $\leq 0.1\%$) to avoid solvent-induced cytotoxicity and compound precipitation.

Materials:

- **GSK1059615** DMSO stock solution (e.g., 10 mM)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
- Sterile dilution tubes

Procedure:

- Thaw the **GSK1059615** DMSO stock solution at room temperature.
- Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in culture medium to minimize precipitation.
 - Example for a 10 μM final concentration from a 10 mM stock:
 - Prepare an intermediate dilution by adding 2 μL of the 10 mM stock solution to 198 μL of complete culture medium to get a 100 μM solution (a 1:100 dilution).
 - Vortex the intermediate dilution gently but thoroughly.
 - Add the required volume of the 100 μM intermediate solution to the cell culture wells to achieve the final concentration of 10 μM . For example, add 10 μL of the 100 μM solution to 90 μL of medium in a culture well.
 - Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **GSK1059615** used in the experiment.
 - Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, the concentration is likely too high for the aqueous environment of the cell culture medium.

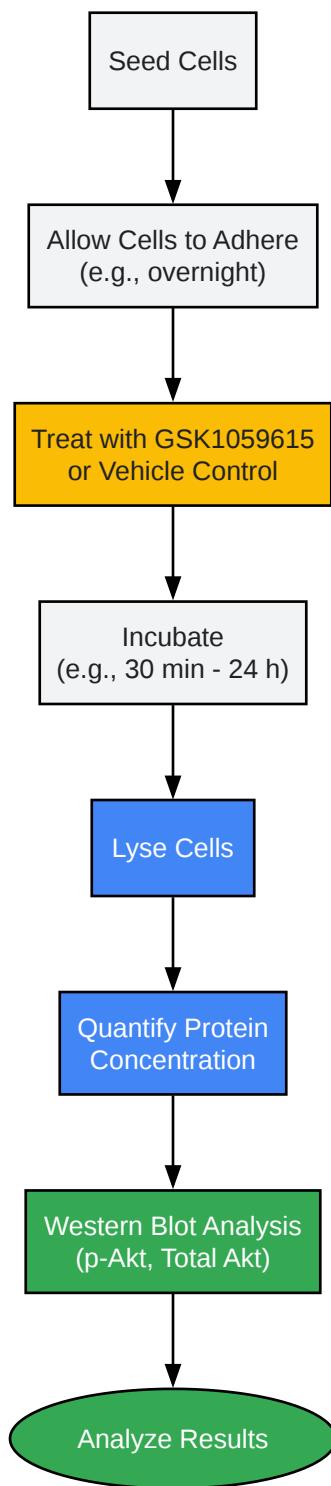
Protocol 3: Cell-Based Assay for Measuring Inhibition of Akt Phosphorylation

This protocol provides a general workflow for assessing the inhibitory activity of **GSK1059615** on the PI3K/Akt pathway by measuring the phosphorylation of Akt (a downstream target of PI3K) in cultured cells.

Materials:

- Cancer cell line with an active PI3K pathway (e.g., BT474, T47D)
- Complete cell culture medium
- **GSK1059615** working solutions
- Vehicle control (DMSO in culture medium)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- Antibodies for Western blotting:
 - Primary antibody against phospho-Akt (Ser473)
 - Primary antibody against total Akt
 - Appropriate secondary antibodies

Experimental Workflow Diagram:



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Caption: Workflow for a cell-based Akt phosphorylation assay.

Procedure:

- Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Cell Adhesion: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **GSK1059615** or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experimental design).
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add cell lysis buffer to extract the total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.
- Western Blotting:
 - Normalize the protein samples to the same concentration.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
 - Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each sample. Compare the normalized values

of the **GSK1059615**-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

GSK1059615 is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway. Proper handling and preparation of this compound, with careful consideration of its solubility characteristics, are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to guide researchers in the effective use of **GSK1059615** in their studies.

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